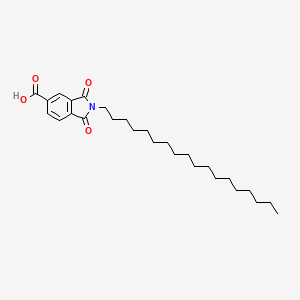![molecular formula C29H24O3 B14331767 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 97920-65-5](/img/structure/B14331767.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} is an organic compound with a complex structure It consists of an ethane core with three benzene rings attached via oxygen atoms linked to prop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves multiple steps. One common method includes the reaction of ethane-1,1,1-triyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of prop-2-yn-1-yl groups.
4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]: Contains methoxymethyl groups instead of prop-2-yn-1-yl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to the presence of prop-2-yn-1-yl groups, which impart distinct chemical properties and reactivity. These groups enhance its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
97920-65-5 |
|---|---|
Molecular Formula |
C29H24O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[1,1-bis(4-prop-2-ynoxyphenyl)ethyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C29H24O3/c1-5-20-30-26-14-8-23(9-15-26)29(4,24-10-16-27(17-11-24)31-21-6-2)25-12-18-28(19-13-25)32-22-7-3/h1-3,8-19H,20-22H2,4H3 |
InChI Key |
ZPRGMXWVZTXPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC#C)(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


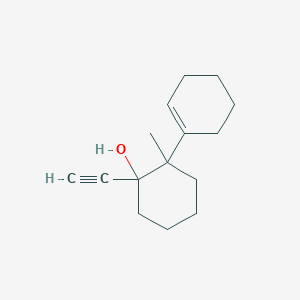
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
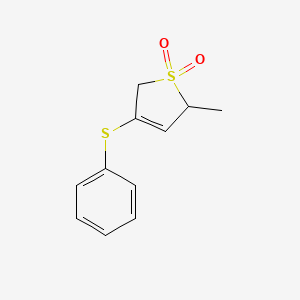
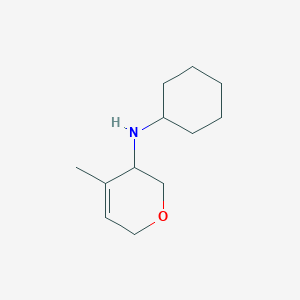

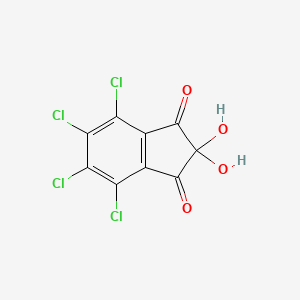
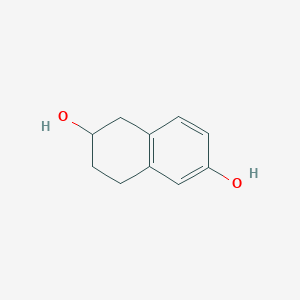
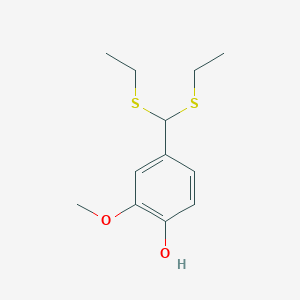
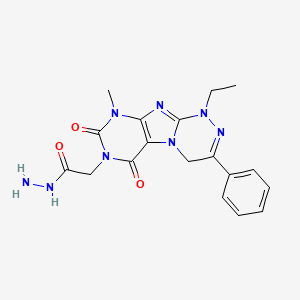
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
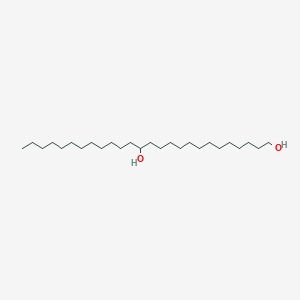
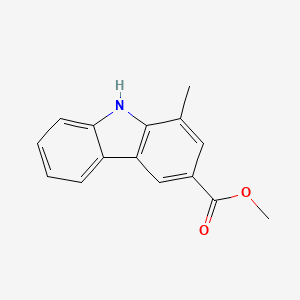
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
